2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEVYCQXJFWQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-fluoroaniline with piperazine, followed by acetylation. One common method includes:
Step 1: Reacting 4-fluoroaniline with piperazine in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
- Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates. Fluorine's electron-withdrawing effect stabilizes the transition state, enhancing reaction rates .
Oxidation Reactions
The piperazine ring and acetamide moiety are susceptible to oxidation, yielding diverse products.
- Key Finding : Oxidation of the piperazine ring generates metabolites with altered receptor-binding profiles, as observed in pharmacological studies .
Substitution Reactions
The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
- SAR Note : Substitution at the para position of the fluorophenyl ring significantly impacts biological activity. For example, replacing fluorine with methoxy enhances selectivity for ENT2 transporters .
Alkylation and Acylation
The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides.
- Application : Alkylation modulates lipophilicity, influencing blood-brain barrier penetration in CNS-targeted drugs .
Comparative Reactivity of Functional Groups
The reactivity hierarchy of functional groups in this compound is as follows:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Piperazine NH | High | Alkylation, oxidation |
| Acetamide carbonyl | Moderate | Hydrolysis, reduction |
| Fluorophenyl C-F bond | Low | NAS (requires strong nucleophiles) |
Biological Implications of Chemical Modifications
- ENT1/ENT2 Inhibition : Fluorine substitution at the ortho/meta position enhances ENT1 binding affinity, while para-methoxy groups improve ENT2 selectivity .
- Neuropharmacology : N-Alkylation increases affinity for serotonin and dopamine receptors, as demonstrated in analogues .
Stability Under Physiological Conditions
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule featuring a piperazine ring and a benzothiazole moiety, with a molecular weight of 412.5 g/mol. Research suggests it has potential pharmacological applications, especially in medicinal chemistry. The uniqueness of the compound lies in its specific methoxy substitution pattern and fluorinated phenyl group. This combination may give it distinct biological activities and reactivity profiles compared to its analogs, making it a valuable candidate for further research in medicinal chemistry and pharmacology.
Synthesis
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide requires careful optimization of reaction conditions, such as temperature, solvent choice, and catalysts to achieve high yields and purity of the final product.
Potential applications:
- Pharmaceutical research
- Drug development
- Chemical synthesis
Interaction studies:
Interaction studies are crucial to understand how this compound interacts with biological targets.
Structural Similarities
Several compounds share structural similarities with 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide.
Other Piperazine Derivatives
Other piperazine derivatives have also been explored for various biological activities .
- N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (51164) has synaptoprotective properties in mouse models of Alzheimer’s disease . It activates TRPC6 in store-operated mode, recovers mushroom spines, and induces long-term potentiation (LTP) in brain slices from 5xFAD mice, but it is unstable in plasma and does not penetrate the blood-brain barrier .
- 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) and 2-[4-(2,3-dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) are described as TRPC6 activators and display a potent neurotrophic effect .
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for their anticonvulsant activity in animal models of epilepsy .
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperazine ring provides structural stability. This compound may act as an inhibitor or modulator of specific pathways, depending on its application .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₈H₁₉F₂N₃O (as per CAS 303091-62-5) .
- Physical Data : Melting points (mp) and yields vary depending on N-substituents. For example, the derivative N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has a molecular weight of 331.37 , while analogs with thiazole substituents exhibit higher melting points (e.g., 328–329 °C for compound 30 ) .
- Spectral Characteristics :
Comparison with Structural Analogs
Variations in the Piperazine Aryl Group
Substituents on the piperazine ring significantly influence physicochemical properties:
Key Observations :
Variations in the Acetamide N-Substituent
The N-substituent on the acetamide moiety modulates solubility and bioactivity:
Key Observations :
Functional Group Additions
Incorporation of additional moieties alters pharmacological profiles:
Biological Activity
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticonvulsant and anticancer effects. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the alkylation of piperazine derivatives with various acetamide precursors. The compound can be synthesized through reactions involving 4-fluorophenylpiperazine and acetic anhydride or other acylating agents, leading to the formation of the desired amide bond.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds demonstrated protective effects in animal models against seizures induced by maximal electroshock (MES) tests. Notably, compounds with higher lipophilicity showed delayed onset but prolonged anticonvulsant activity .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Dose (mg/kg) | MES Protection | Time of Observation |
|---|---|---|---|
| 19 | 100 | Yes | 0.5 h |
| 14 | 100 | Yes | 4 h |
| 24 | 100 | Yes | 0.5 h |
The highest anticonvulsant activity was observed for compound 19, which provided protection at both tested doses .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that related piperazine derivatives possess cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound ID | IC50 Value (µM) |
|---|---|---|
| HUH-7 | 1h | <10 |
| MCF-7 | 1j | <15 |
| HCT-116 | 1h | <12 |
These findings suggest that modifications to the piperazine structure can enhance anticancer activity, potentially making these compounds candidates for further drug development .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the piperazine moiety significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances both anticonvulsant and anticancer activities. Conversely, substituents that increase lipophilicity tend to delay the onset of anticonvulsant effects but prolong their duration .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Anticonvulsant Efficacy : A study involving a series of synthesized derivatives showed that certain compounds provided significant protection against induced seizures in rodent models, suggesting their potential as new antiepileptic drugs.
- Cytotoxic Studies : In vitro assays demonstrated that selected derivatives effectively inhibited cancer cell proliferation, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-(4-fluorophenyl)piperazine and chloroacetamide derivatives. Key steps include:
- Reagent Selection : Use polar aprotic solvents (e.g., acetonitrile or DMF) to stabilize transition states and enhance nucleophilicity .
- Temperature Control : Reflux at 80–100°C for 6–12 hours to ensure complete reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Monitor via TLC (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane) .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Employ spectroscopic and analytical techniques:
- NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and fluorophenyl moiety (δ 7.0–7.5 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 306.1 (calculated for C₁₂H₁₄FN₃O) .
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
Q. What are the key physicochemical properties of this compound relevant to in vitro assays?
Methodological Answer: Critical properties include:
- Solubility : Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM at pH 7.4). Use sonication or co-solvents (e.g., PEG-400) for biological testing .
- LogP : Predicted logP ~2.1 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Stability : Stable at −20°C for >6 months; avoid prolonged exposure to light or basic conditions (pH >9) .
Advanced Research Questions
Q. How does structural modification of the acetamide or fluorophenyl group affect binding affinity to serotonin/dopamine receptors?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Acetamide Substitution : Replacement with bulkier groups (e.g., trifluoromethyl) reduces 5-HT₁A affinity (Ki increases from 12 nM to >100 nM) but enhances D₂ selectivity .
- Fluorophenyl Position : Para-fluorine (as in the parent compound) optimizes π-π stacking with receptor residues, whereas meta-substitution disrupts binding .
Experimental Design : - Perform radioligand displacement assays using [³H]WAY-100635 (5-HT₁A) and [³H]spiperone (D₂).
- Compare IC₅₀ values across analogs to map pharmacophore requirements .
Q. What computational strategies are effective in predicting off-target interactions and ADMET profiles?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) and high plasma protein binding (>90%) due to the piperazine moiety .
- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 0.72) linked to the fluorophenyl group; validate with in vitro HepG2 assays .
Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-inflammatory effects be resolved?
Methodological Answer: Contradictions arise from model-specific conditions:
- Pro-Apoptotic Activity : Observed in cancer cell lines (e.g., MCF-7) at high doses (IC₅₀ = 20 µM) via caspase-3 activation .
- Anti-Inflammatory Effects : At lower doses (1–5 µM), inhibits NF-κB in macrophages by blocking IκBα phosphorylation .
Resolution Strategy : - Conduct dose-response studies across multiple cell types.
- Use siRNA knockdown to isolate pathway-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
